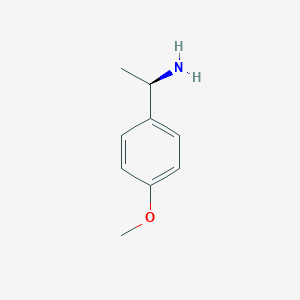

(R)-(+)-1-(4-Methoxyphenyl)ethylamine

Beschreibung

Significance of Chiral Amines in Organic Chemistry and Pharmaceutical Sciences

Chirality, a geometric property where a molecule is non-superimposable on its mirror image, is a fundamental concept in chemistry and biology. openaccessgovernment.org These non-superimposable mirror images are called enantiomers. openaccessgovernment.org In living organisms, molecules like amino acids, sugars, and nucleic acids exist in a single, pure enantiomeric form, which has profound consequences for the interaction of synthetic molecules with biological systems. openaccessgovernment.org

Chiral amines, particularly α-chiral amines, are organic compounds where an amine group is attached to a chiral carbon center. openaccessgovernment.org They are among the most vital intermediates in the production of active pharmaceutical ingredients (APIs), agrochemicals, and fine chemicals. openaccessgovernment.orgresearchgate.net It is estimated that approximately 40% of chiral drugs on the market contain a chiral amine as a core structural component. openaccessgovernment.orgcuni.cz

The significance of enantiomeric purity in pharmaceuticals is critical. Often, only one enantiomer of a drug molecule exhibits the desired therapeutic activity, while the other may be inactive or, in some cases, cause harmful side effects. openaccessgovernment.org A tragic historical example is Thalidomide, where one enantiomer had the intended sedative effect, while the other was teratogenic, causing severe birth defects. openaccessgovernment.org This underscores the extreme importance of producing bioactive compounds in a single, pure enantiomeric form. openaccessgovernment.org

The synthesis of single-enantiomer chiral amines is therefore a crucial task in the pharmaceutical industry. researchgate.net Traditional chemical methods often produce a mixture of both enantiomers (a racemic mixture), which then requires separation through a process called chiral resolution. openaccessgovernment.orgwikipedia.org Modern organic chemistry focuses on asymmetric synthesis, which aims to create a single desired enantiomer directly, offering a more efficient and less wasteful approach. wikipedia.org Biocatalysis, using enzymes, has also emerged as a powerful and sustainable method for producing enantiomerically pure amines under mild conditions. nih.gov

Overview of (R)-(+)-1-(4-Methoxyphenyl)ethylamine as a Chiral Building Block

This compound is a prominent example of a chiral building block used extensively in asymmetric synthesis. ontosight.ainbinno.com Its specific stereochemistry makes it an invaluable tool for creating complex, enantiomerically pure molecules, which is essential for drug efficacy and safety. nbinno.com The synthesis of this compound can be achieved through methods such as the resolution of a racemic mixture or directly via asymmetric synthesis using chiral catalysts. ontosight.ai

As a versatile chiral intermediate, it is used in the synthesis of a variety of more complex structures. ontosight.aichemicalbook.com Research has shown its application as a reactant in the preparation of:

Enantiopure stereoisomers of hemicryptophanes , which are used for the recognition of glucopyranosides. chemicalbook.comchemicalbook.com

Bicyclic Geissman-Waiss lactone , synthesized through an intramolecular ring-closure reaction. chemicalbook.comchemicalbook.com

N-[(1R)-1-(4-Methoxyphenyl)ethyl]-N′-methylthiourea , formed by reacting it with methyl isothiocyanate. chemicalbook.comchemicalbook.com

Furthermore, this compound is utilized in diastereo- and enantioselective Michael addition reactions and has been used in the preparation of thiazoles. chemicalbook.comchemicalbook.com Its structural features, including the methoxy (B1213986) group on the phenyl ring, contribute to its utility and stability in various chemical transformations. nbinno.com The compound's role as a precursor in drug synthesis highlights its importance in pharmaceutical chemistry and the ongoing development of new therapeutic agents. ontosight.ai

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R)-1-(4-methoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7H,10H2,1-2H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTDGKQNNPKXKII-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90348903 | |

| Record name | (R)-(+)-1-(4-Methoxyphenyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22038-86-4 | |

| Record name | (+)-1-(4-Methoxyphenyl)ethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22038-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-(+)-1-(4-Methoxyphenyl)ethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022038864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-(+)-1-(4-Methoxyphenyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for R + 1 4 Methoxyphenyl Ethylamine and Its Enantiomer

Chemoenzymatic and Biocatalytic Synthesis Approaches

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines, offering high selectivity under mild reaction conditions. Enzymes such as transaminases and lipases are at the forefront of these green chemistry approaches.

ω-Transaminase (ATA) Catalysis for Stereoselective Amination and Deracemization

Omega-transaminases (ω-TAs) are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde acceptor. mdpi.com This capability makes them ideal for the asymmetric synthesis of chiral amines from prochiral ketones and for the kinetic resolution or deracemization of racemic amines. mdpi.comresearchgate.net

Stereoselective Amination: The direct asymmetric synthesis of (R)-(+)-1-(4-Methoxyphenyl)ethylamine can be achieved by reacting 4-methoxyacetophenone with an amino donor in the presence of an (R)-selective ω-transaminase. The enzyme's active site directs the addition of the amino group to the re-face of the ketone, leading to the desired (R)-enantiomer with high enantiomeric excess. nih.govjiangnan.edu.cn The reaction equilibrium can be shifted towards the product amine by using specific amino donors or by removing the ketone byproduct. mdpi.com

Deracemization: A more efficient strategy to obtain a single enantiomer from a racemic mixture is deracemization, which can theoretically achieve a 100% yield. mdpi.com This process utilizes two stereocomplementary ω-TAs in a one-pot reaction. mdpi.comrsc.org For a racemic mixture of 1-(4-methoxyphenyl)ethylamine, an (S)-selective ω-TA first deaminates the (S)-enantiomer to form 4-methoxyacetophenone. Subsequently, an (R)-selective ω-TA catalyzes the amination of the newly formed ketone into the (R)-enantiomer, ultimately converting the entire racemic mixture into the desired (R)-product with high enantiomeric purity. mdpi.comrsc.org

| Method | Enzyme Type | Substrate | Key Feature | Theoretical Yield |

| Asymmetric Synthesis | (R)-selective ω-TA | 4-Methoxyacetophenone | Direct amination of a prochiral ketone | 100% |

| Deracemization | (S)-selective ω-TA and (R)-selective ω-TA | Racemic 1-(4-methoxyphenyl)ethylamine | One-pot conversion of racemate to a single enantiomer | 100% mdpi.com |

Lipase-Catalyzed Resolution and Transformations

Lipases are hydrolases that are widely used for the kinetic resolution of racemic alcohols and amines. This method relies on the differential rate of acylation of the two enantiomers in the presence of an acyl donor.

In the context of synthesizing this compound, lipase-catalyzed resolution is often applied to its precursor, racemic 1-(4-methoxyphenyl)ethanol. An efficient resolution can be achieved using an immobilized lipase (B570770), such as Novozym 40086, with an acyl donor like vinyl acetate. nih.gov The lipase selectively acylates one enantiomer (e.g., the (S)-alcohol) at a much faster rate, leaving the unreacted (R)-alcohol with high enantiomeric purity. nih.gov This enantiopure (R)-alcohol can then be converted to the desired (R)-amine through subsequent chemical steps. The efficiency of the resolution is influenced by factors such as the choice of lipase, solvent, acyl donor, and temperature. nih.gov

| Lipase | Substrate | Acyl Donor | Solvent | Key Outcome |

| Novozym 40086 | (R,S)-1-(4-methoxyphenyl)ethanol | Vinyl acetate | n-Hexane | High enantiomeric excess (eeS) of 99.87% for the remaining substrate nih.gov |

| Candida rugosa lipase | Racemic amines/alcohols | Isopropenyl acetate | Toluene/[EMIM][BF4] | Optimized kinetic resolution of building blocks researchgate.net |

| Pseudomonas cepacia lipase | 2-phenylchroman-4-yl acetate | - | - | Recovery of (2R,4R)-alcohol and (2S,4S)-acetate with high ee mdpi.com |

Biocatalytic Transamination Reactions

Biocatalytic transamination is a key method for producing enantiopure amines. The process involves an amine transaminase (ATA) which transfers an amino group from a donor molecule, such as isopropylamine (B41738) or alanine, to a carbonyl acceptor. mdpi.com For the synthesis of this compound, the corresponding prochiral ketone, 4-methoxyacetophenone, is used as the substrate.

The reaction is highly enantioselective, but often limited by an unfavorable thermodynamic equilibrium. mdpi.com To overcome this, various strategies are employed, such as using a large excess of the amino donor or removing the carbonyl byproduct (e.g., acetone (B3395972) when using isopropylamine). mdpi.comnih.gov Protein engineering has also played a crucial role in developing transaminases with improved stability, activity, and substrate scope, allowing them to accept bulkier substrates. jiangnan.edu.cnresearchgate.net

Asymmetric Chemical Synthesis Strategies

In addition to biocatalytic methods, asymmetric chemical synthesis provides robust routes to enantiomerically pure amines through the use of chiral catalysts and reagents.

Asymmetric Reductive Amination of Prochiral Ketones

Asymmetric reductive amination (ARA) is a direct and atom-economical method for synthesizing chiral amines from ketones. liv.ac.uk This one-pot reaction involves the condensation of a ketone with an amine to form an imine intermediate, which is then asymmetrically reduced by a chiral catalyst. researchgate.net

For the synthesis of this compound, 4-methoxyacetophenone is reacted with an ammonia (B1221849) source. The in-situ formed imine is then reduced using a chiral catalyst system, typically based on transition metals like iridium, rhodium, or ruthenium, complexed with chiral ligands. liv.ac.uk For instance, iridium catalysts paired with chiral monodentate phosphine (B1218219) ligands like XuPhos have shown high efficiency and enantioselectivity in the reductive amination of a wide range of ketones. rsc.org The choice of metal, ligand, and reaction conditions is critical to achieving high yield and enantioselectivity. liv.ac.uk

| Catalyst System | Ketone Substrate | Amine Source | Key Feature |

| Ir/Chiral Phosphoric Acid | Aromatic/Aliphatic Ketones | Aromatic Amines | High yields and enantioselectivities under hydrogen pressure liv.ac.uk |

| Pd-BINAP | Aliphatic Ketones | Various Amines | Good enantioselectivity for aliphatic substrates liv.ac.uk |

| Ir/XuPhos | Aromatic/Aliphatic Ketones | Secondary Amines | Efficient synthesis of chiral tertiary amines with high enantioselectivity rsc.org |

| Copper catalysts | 4-methoxy-acetophenone | Aniline | High conversion and selectivity in a one-pot reaction researchgate.net |

Enantioselective Hydrosilylation of Imines

Another powerful strategy for the asymmetric synthesis of chiral amines is the enantioselective hydrosilylation of imines. This method involves the reduction of a pre-formed or in-situ generated imine using a silane (B1218182) reagent in the presence of a chiral catalyst.

The imine is first formed from 4-methoxyacetophenone and an appropriate nitrogen source. This imine is then subjected to hydrosilylation using a hydrosilane, such as diphenylsilane (B1312307) or trichlorosilane (B8805176), catalyzed by a chiral transition-metal complex. Catalysts based on metals like rhodium, iridium, and titanium are commonly employed. The chiral ligand coordinates to the metal center, creating a chiral environment that directs the hydride transfer from the silane to one face of the imine, resulting in the formation of the silylated amine with high enantioselectivity. A subsequent hydrolysis step removes the silyl (B83357) group to yield the final chiral amine. Recent developments have also explored the use of earth-abundant metals like calcium for imine hydrosilylation. rsc.org

Asymmetric Hydroboration-Amination Sequences

A powerful one-pot method for the asymmetric synthesis of primary amines from vinylarenes involves catalytic hydroboration followed by amination. This sequence has been applied to the synthesis of chiral 1-arylalkylamines. The process begins with the enantioselective hydroboration of a vinylarene, such as 4-methoxystyrene, using a chiral catalyst, typically a rhodium complex. This forms a chiral boronate ester intermediate. Subsequent amination of this intermediate, often without isolation, yields the desired chiral amine.

One notable approach involves the use of a rhodium complex of a chiral phosphine ligand, such as (S)-quinap, with catecholborane as the hydroborating agent. The resulting boronate ester is then converted to a more reactive trialkylborane before amination with an electrophilic aminating agent like hydroxylamine-O-sulfonic acid (H₂NOSO₃H). This transformation proceeds with high fidelity, transferring the stereochemistry established in the hydroboration step to the final amine product. A patent has described the synthesis of the (S)-enantiomer from 1-methoxy-4-vinyl-benzene with a rhodium complex of (S)-quinap, achieving a high optical purity of 98%.

Table 1: Asymmetric Hydroboration-Amination of 4-Methoxystyrene Data extrapolated from analogous reactions and patent literature.

| Catalyst/Reagent System | Substrate | Product Configuration | Optical Purity (ee) | Reference |

| Rhodium complex of (S)-quinap, Catecholborane, MeMgCl, H₂NOSO₃H | 1-Methoxy-4-vinyl-benzene | (S) | 98% | nih.gov |

Stereoselective Metal-Free Reductions of Chiral Imines

The stereoselective reduction of imines represents a significant pathway to chiral amines. Metal-free approaches are particularly attractive due to their reduced cost and lower environmental impact. A prominent method in this category is the hydrosilylation of ketimines using trichlorosilane (HSiCl₃) in the presence of a chiral Lewis basic organocatalyst. oup.comnih.gov

This reaction proceeds through the activation of trichlorosilane by the chiral catalyst, which then delivers a hydride to the imine in a stereocontrolled manner. Chiral N-picolinamides, derived from cinchona alkaloids or other chiral backbones, have proven to be effective catalysts for this transformation, affording enantio-enriched amines in high yields and with good to excellent enantioselectivities. nih.gov For instance, the reduction of N-aryl ketimines can be catalyzed by N-methyl L-amino acid-derived Lewis-basic organocatalysts with high enantioselectivity. researchgate.net

The imine precursor is typically formed by the condensation of 4-methoxyacetophenone with a primary amine. The choice of both the chiral catalyst and the reaction conditions is crucial for achieving high stereoselectivity.

Table 2: Stereoselective Metal-Free Reduction of 4-Methoxyacetophenone-derived Imines Data based on representative examples from the literature on analogous substrates.

| Imine Substrate | Chiral Catalyst (Type) | Yield | Enantiomeric Excess (ee) | Reference |

| N-Phenyl-1-(4-methoxyphenyl)ethan-1-imine | Polystyrene-supported Cinchona-picolinamide | High | up to 91% | oup.com |

| N-Aryl-1-(4-methoxyphenyl)ethan-1-imine | N-methyl L-amino acid-derived bisamide | High | up to 92% | researchgate.net |

Synthesis from Precursors via Specific Transfer Reactions

Catalytic transfer hydrogenation is a versatile and operationally simple method for the asymmetric reduction of ketones and imines, avoiding the need for high-pressure hydrogen gas. acs.orgmdpi.com This "transfer" reaction typically utilizes a hydrogen donor, such as 2-propanol or formic acid, in the presence of a chiral transition metal catalyst. mdpi.comrug.nl

For the synthesis of this compound, this approach would involve the asymmetric transfer hydrogenation of 4-methoxyacetophenone to the corresponding chiral alcohol, followed by conversion to the amine, or more directly, the reductive amination of the ketone. Chiral ruthenium complexes, particularly those developed by Noyori and coworkers, are highly effective for the reduction of aromatic ketones to chiral alcohols with excellent enantioselectivity. ias.ac.in The resulting (R)-1-(4-methoxyphenyl)ethanol can then be converted to the desired amine via methods such as the Mitsunobu reaction or by activation of the hydroxyl group followed by nucleophilic substitution with an amine source.

Table 3: Asymmetric Transfer Hydrogenation for Precursor Synthesis Data based on the performance of these catalysts with acetophenone (B1666503) as a model substrate.

| Substrate | Catalyst System | Hydrogen Donor | Product | Enantiomeric Excess (ee) | Reference |

| Acetophenone | Chiral Ru-TsDPEN complex | HCOOH/NEt₃ | (R)-1-Phenylethanol | up to 99% | ias.ac.incapes.gov.br |

| Acetophenone | Chiral Ru-amino alcohol complex | 2-Propanol | 1-Phenylethanol | 92% | rug.nl |

Diastereoselective Synthetic Pathways

Diastereoselective methods involve the conversion of a racemic mixture or a prochiral substrate into a mixture of diastereomers, which can then be separated due to their different physical properties.

Diastereomeric Salt Formation for Resolution

Classical resolution via diastereomeric salt formation is a widely used and robust technique for separating enantiomers on both laboratory and industrial scales. nih.gov This method involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different solubilities, allowing for their separation by fractional crystallization. mdpi.com

Commonly used chiral resolving agents for amines include tartaric acid and its derivatives, as well as mandelic acid. oup.commdpi.com The choice of resolving agent and solvent is critical for efficient separation. After separation, the desired diastereomeric salt is treated with a base to liberate the enantiomerically pure amine. A patent describes the resolution of racemic 1-(4-methoxyphenyl)ethylamine using (S)-2-(2-Naphthyl)glycolic acid, which yielded the target amine with 87% optical purity, noting that further recrystallizations are necessary to achieve higher purity. nih.gov The resolution of the structurally similar 1-(3-methoxyphenyl)ethylamine with (R)-mandelic acid has been shown to be highly efficient, yielding the less-soluble salt in 70% yield and 99% diastereomeric excess after the first crystallization. oup.com

Table 4: Diastereomeric Salt Formation for Resolution of 1-Arylalkylamines

| Racemic Amine | Resolving Agent | Solvent | Outcome | Reference |

| 1-(4-Methoxyphenyl)ethylamine | (S)-2-(2-Naphthyl)glycolic acid | Not specified | 87% optical purity | nih.gov |

| 1-(3-Methoxyphenyl)ethylamine | (R)-Mandelic Acid | Methanol | 70% yield, 99% de (1st crop) | oup.com |

| α-Methylbenzylamine | (R,R)-Tartaric Acid | Methanol | Isolation of the (S,R,R)-salt | mdpi.com |

Chiral Auxiliary-Mediated Strategies

In this approach, a prochiral substrate is temporarily attached to a chiral molecule, known as a chiral auxiliary. wikipedia.org The auxiliary then directs a subsequent stereoselective reaction, after which it is cleaved to yield the enantiomerically enriched product. wikipedia.org This strategy has been successfully applied to the synthesis of chiral amines.

One common method involves the condensation of 4-methoxyacetophenone with a chiral amine, such as (R)- or (S)-α-methylbenzylamine, to form a chiral imine. nih.gov Subsequent diastereoselective reduction of this imine, for example by catalytic hydrogenation, leads to a diastereomeric mixture of secondary amines. The stereochemistry of the reduction is directed by the chiral center already present in the molecule. Finally, the chiral auxiliary is removed, typically by hydrogenolysis, to yield the desired primary amine. A patent details a process where 4-methoxyacetophenone is reacted with (R)-(+)-α-methylbenzylamine, followed by catalytic reduction to give the (R,R)-diastereomer, which is then debenzylated to afford this compound. nih.gov

Another powerful class of chiral auxiliaries are the Evans-type oxazolidinones and pseudoephedrine amides, which are widely used to control the stereochemistry of alkylation reactions of enolates. wikipedia.orgnih.govcolab.ws

Table 5: Chiral Auxiliary-Mediated Synthesis

| Prochiral Substrate | Chiral Auxiliary | Key Step | Diastereoselectivity | Auxiliary Removal | Reference |

| 4-Methoxyacetophenone | (R)-α-Methylbenzylamine | Catalytic Hydrogenation of Imine | High (forms (R,R)-amine) | Catalytic Hydrogenolysis (Pd/C) | nih.gov |

| Carboxylic Acid Derivatives | Pseudoephedrine | Enolate Alkylation | Uniformly high | Hydrolysis or Reduction | nih.govharvard.edu |

Chiral Resolution Techniques and Strategies for 1 4 Methoxyphenyl Ethylamine

Classical Diastereomeric Crystallization Methods

Classical resolution via the formation of diastereomeric salts is a well-established and widely used method for separating enantiomers on both a laboratory and industrial scale. wikipedia.org This technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. aiche.org These salts possess different physical properties, most importantly, different solubilities in a given solvent system, which allows for their separation by fractional crystallization. aiche.org After separation, the desired enantiomer of the amine is recovered by treating the isolated salt with a base to remove the resolving agent.

Table 1: Example of Classical Resolution of (±)-1-(4-Methoxyphenyl)ethylamine

| Resolving Agent | Target Enantiomer Isolated | Optical Purity | Reference |

| (S)-2-(2-Naphthyl)glycolic acid | (S)-(-)-enantiomer | 87% | google.com |

This method's primary advantage is its operational simplicity and scalability. However, it is limited by the fact that the maximum theoretical yield for the desired enantiomer is 50%, and it can be a laborious, trial-and-error process to find an effective resolving agent and solvent combination. wikipedia.org

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) has emerged as a powerful alternative to classical methods, prized for its high enantioselectivity under mild reaction conditions. researchgate.net This technique utilizes enzymes, most commonly lipases, to selectively catalyze a reaction on one enantiomer of a racemic mixture at a much faster rate than the other. nih.gov For primary amines like 1-(4-methoxyphenyl)ethylamine, this typically involves an enzyme-catalyzed acylation.

In a typical EKR of a racemic amine, the enzyme selectively acylates one enantiomer (e.g., the R-enantiomer) to form an amide, leaving the other enantiomer (S-enantiomer) unreacted. The resulting mixture of the acylated product and the unreacted amine can then be easily separated. The efficiency of this process is determined by the enzyme's enantioselectivity, often expressed as the enantiomeric ratio (E-value). nih.gov

Lipases, such as Lipase (B570770) B from Candida antarctica (CALB), often immobilized as Novozym 435, are highly effective for this transformation. researchgate.netnih.gov The choice of the acyl donor is also crucial; activated esters like ethyl methoxyacetate (B1198184) are often used to achieve high reaction rates and selectivity. researchgate.netnih.gov A patent describes the resolution of (±)-1-(4-methoxyphenyl)ethylamine using a Lipase B-catalyzed process, which resulted in the desired (S)-enantiomer with an optical purity of 78%. google.com While effective, this demonstrates that the choice of enzyme and conditions is critical to achieving the high optical purities (>99% ee) often required.

Table 2: Enzymatic Kinetic Resolution of (±)-1-(4-Methoxyphenyl)ethylamine

| Enzyme | Acyl Donor | Product | Optical Purity | Reference |

| Lipase B | Not specified | (S)-(-)-enantiomer | 78% | google.com |

The main drawback of EKR is that the theoretical maximum yield for a single enantiomer is capped at 50%, as the other half of the starting material remains as the unreacted enantiomer. nih.gov

Dynamic Kinetic Resolution Approaches

To overcome the 50% yield limitation of standard kinetic resolution, dynamic kinetic resolution (DKR) is employed. researchgate.net DKR combines the highly enantioselective enzymatic reaction with an in-situ racemization of the slower-reacting enantiomer. nih.govbeilstein-journals.org This continuous racemization ensures that the entire racemic starting material can theoretically be converted into a single, enantiomerically pure product, allowing for yields approaching 100%. researchgate.net

For the DKR of primary amines, the process pairs a lipase (like CALB) for the selective acylation with a metal catalyst that facilitates the racemization of the unreacted amine. researchgate.netbeilstein-journals.org Ruthenium and Palladium-based catalysts have proven to be highly effective for the racemization step. nih.govorganic-chemistry.org The racemization often proceeds through a reversible dehydrogenation/hydrogenation sequence, converting the chiral amine to an achiral imine intermediate. researchgate.net

While specific DKR studies on 1-(4-methoxyphenyl)ethylamine are not extensively detailed in the provided sources, the methods developed for the structurally analogous 1-phenylethylamine (B125046) are directly applicable. researchgate.netbeilstein-journals.org These processes typically use Novozym 435 (immobilized CALB) and a ruthenium or palladium complex. nih.govorganic-chemistry.org Alkyl methoxyacetates are often preferred as acyl donors because they can lead to faster reaction rates compared to simple alkyl acetates. nih.govbeilstein-journals.org The entire system operates in a single pot, making it an efficient and atom-economical process. organic-chemistry.org

Table 3: Catalytic Systems for Dynamic Kinetic Resolution of Primary Amines

| Resolution Catalyst | Racemization Catalyst | Acyl Donor | Typical Yield | Typical Enantiomeric Excess | Reference |

| Novozym 435 (CALB) | Ruthenium Complex | Alkyl Methoxyacetates | High | High | nih.govresearchgate.netbeilstein-journals.org |

| Novozym 435 (CALB) | Recyclable Pd Nanocatalyst | Ethyl Methoxyacetate | 85-99% | 97-99% | organic-chemistry.org |

Racemization and Recycling of Unwanted Enantiomers

In both classical and enzymatic resolution processes where DKR is not employed, a significant portion of the starting material is left as the unwanted enantiomer. wikipedia.orgnih.gov For a process to be economically viable and sustainable, it is crucial to racemize this unwanted enantiomer and recycle it back into the resolution process. google.com

Racemization involves converting the pure enantiomer back into a 1:1 mixture of both enantiomers, allowing it to be used as the starting material for a subsequent resolution cycle. wikipedia.orgaccessscience.com This can be achieved through various chemical methods, often involving heat or a catalyst (acidic or basic). wikipedia.org For amines, racemization can be facilitated by forming an intermediate imine, which is achiral, followed by reduction. researchgate.net

Applications in Advanced Organic Synthesis and Chiral Technologies

Role as a Chiral Auxiliary in Stereoselective Transformations

A chiral auxiliary is an organic compound that is temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. (R)-(+)-1-(4-Methoxyphenyl)ethylamine serves as an effective chiral auxiliary in several key transformations, enabling the synthesis of enantiomerically enriched products.

In Asymmetric Strecker Reactions for α-Aminonitriles and α-Arylglycines

The asymmetric Strecker reaction is a cornerstone of amino acid synthesis. The use of this compound as a chiral auxiliary in a three-component Strecker reaction provides a practical route to enantiopure α-arylglycines. In this process, an arylaldehyde reacts with sodium cyanide and (S)-1-(4-methoxyphenyl)ethylamine (the enantiomer of the title compound, which leads to the corresponding (S)-amino acids) to form highly crystalline α-aminonitriles. The high crystallinity of these intermediates allows for easy purification to high diastereomeric purity.

Subsequent acidic hydrolysis of the purified (S,S)-α-aminonitriles achieves two important transformations simultaneously: the cleavage of the chiral auxiliary and the hydrolysis of the nitrile group to a carboxylic acid. This straightforward sequence yields enantiopure (S)-α-arylglycines. The robustness of this method is demonstrated by its application to a variety of substituted aryl aldehydes, consistently affording the desired α-arylglycines in good yields and with high enantiomeric purity.

| Aryl Aldehyde | Yield of Diastereomerically Pure (S,S)-α-Aminonitrile (%) | Yield of (S)-α-Arylglycine (%) |

|---|---|---|

| Benzaldehyde | 75 | 85 |

| 4-Bromobenzaldehyde | 80 | 82 |

| 2-Naphthaldehyde | 72 | 88 |

| 4-Methoxybenzaldehyde | 78 | 80 |

| 3-Bromobenzaldehyde | 65 | 79 |

In Diastereoselective Hydrogenation of Enantiopure Imines

While specific examples detailing the diastereoselective hydrogenation of enantiopure imines derived directly from this compound are not prevalent in the surveyed literature, the general principle is a well-established strategy in asymmetric synthesis. In this approach, a chiral amine, such as this compound, is condensed with a prochiral ketone or aldehyde to form a chiral imine. The stereocenter of the amine directs the facial selectivity of the subsequent hydrogenation of the C=N double bond.

The hydrogenation, typically carried out with a heterogeneous or homogeneous catalyst (e.g., Pd/C, Raney Ni, or rhodium and iridium complexes), leads to the formation of a new stereocenter in the resulting secondary amine. The diastereoselectivity of this process is influenced by the steric and electronic properties of the chiral auxiliary and the substrate. After the hydrogenation, the chiral auxiliary can be cleaved to yield the desired enantiomerically enriched primary or secondary amine. This methodology is a powerful tool for the synthesis of a wide range of chiral amines and their derivatives.

Function as a Chiral Resolving Agent

Chiral resolution is a classical yet widely practiced method for the separation of enantiomers from a racemic mixture. wikipedia.org this compound is an effective chiral resolving agent, particularly for racemic acidic compounds such as carboxylic acids. onyxipca.com The principle of this method lies in the reaction of the racemic acid with the enantiopure amine to form a pair of diastereomeric salts.

These diastereomeric salts possess different physical properties, most notably different solubilities. This difference in solubility allows for their separation by fractional crystallization. One of the diastereomeric salts will preferentially crystallize from a suitable solvent, leaving the other diastereomer in the mother liquor. After separation, the desired enantiomer of the acid can be recovered by treating the diastereomeric salt with a strong acid to break the ionic bond and liberate the free acid and the resolving agent. The resolving agent can often be recovered and reused, making this an economical process on an industrial scale. This method has been successfully applied to the resolution of a variety of racemic acids, contributing to the production of enantiomerically pure pharmaceuticals and other fine chemicals.

Catalytic Applications

Beyond its stoichiometric use as a chiral auxiliary and resolving agent, derivatives of this compound and other chiral amines find application in catalytic asymmetric synthesis, where a small amount of the chiral catalyst can generate a large quantity of an enantiomerically enriched product.

In Diastereo- and Enantioselective Michael Addition Reactions

While specific research detailing the direct use of this compound as a catalyst in Michael additions is not extensively documented in the reviewed literature, a commercial supplier notes its utility in such reactions. chemicalbook.com The general strategy of using chiral primary amines as organocatalysts in Michael additions is a well-established field. These catalysts can activate α,β-unsaturated carbonyl compounds towards nucleophilic attack through the formation of a transient iminium ion. This activation lowers the LUMO of the electrophile, facilitating the addition of a nucleophile.

The chiral environment provided by the catalyst directs the approach of the nucleophile, leading to the formation of one enantiomer of the product in excess. This methodology has been successfully applied to the addition of various nucleophiles, such as malonates and thiols, to a range of Michael acceptors. beilstein-journals.orgnih.govnih.govrsc.orgrsc.org The development of new chiral amine catalysts continues to be an active area of research, aiming to improve the efficiency and stereoselectivity of these important carbon-carbon bond-forming reactions.

As a Chiral Base in Asymmetric Synthesis

Chiral amines can also function as chiral bases in asymmetric synthesis. In this role, the chiral amine selectively removes a proton from a prochiral substrate, leading to the formation of a chiral enolate or another stabilized carbanion. This chiral intermediate then reacts with an electrophile, with the stereochemical outcome being controlled by the chirality of the base.

Although specific examples of this compound acting as a chiral base are not prominent in the surveyed literature, the concept is a powerful tool in asymmetric synthesis. For instance, chiral lithium amide bases, derived from chiral amines, are widely used for the enantioselective deprotonation of ketones. The resulting chiral enolates can then be trapped with various electrophiles to generate α-substituted ketones with high enantiomeric excess. This approach has been instrumental in the synthesis of numerous natural products and pharmaceuticals.

In Metal-Catalyzed Asymmetric Hydrogenation Reactions (General Context for Chiral Amines)

Chiral amines are fundamental structural motifs present in a vast array of natural products, pharmaceuticals, and biologically active compounds. The enantioselective synthesis of these amines is a critical endeavor in modern chemistry, and among the most powerful strategies to achieve this is the direct asymmetric hydrogenation (AH) of unsaturated nitrogen-containing compounds. This method is highly regarded for its efficiency and sustainability, offering excellent atom economy with minimal waste or byproducts, aligning it with the principles of "green" chemistry.

Metal-catalyzed asymmetric hydrogenation has become a major discipline in homogeneous catalysis, providing a versatile and reliable tool for the synthesis of chiral drugs. The process typically involves the hydrogenation of prochiral imines, enamines, or related unsaturated substrates using a transition metal complex paired with a chiral ligand. These catalysts facilitate the addition of hydrogen across the double bond with high facial selectivity, leading to the formation of one enantiomer of the amine in excess. Significant progress has been made in the asymmetric hydrogenation of both N-protected and unprotected imines, which is the most direct approach to preparing valuable α-chiral amines. The success of this strategy is exemplified by its application on an industrial scale.

While various metals like rhodium, ruthenium, and iridium are used, the choice of the chiral ligand is paramount for achieving high enantioselectivity. The interaction between the substrate and the chiral catalyst creates a diastereomeric transition state, and the energy difference between these states dictates the enantiomeric excess of the product. Chiral amines themselves can serve as ligands or be the target products of these reactions, highlighting their central role in the field of asymmetric catalysis.

Utility in Pharmaceutical and Agrochemical Synthesis

Precursor and Building Block for Chiral Active Pharmaceutical Ingredients (APIs)

This compound and its enantiomer are valuable chiral building blocks in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Their defined stereochemistry is crucial for creating enantiomerically pure compounds, which is often essential for the efficacy and safety of a drug.

Levetiracetam is the (S)-enantiomer of etiracetam, an antiepileptic drug used in the treatment of seizures. Various synthetic pathways for Levetiracetam have been developed, many of which involve the resolution of racemic intermediates or the use of chiral starting materials to establish the required stereocenter. One reported conventional synthesis involves the resolution of a racemic mixture of alpha-ethyl-2-oxo-1-pyrrolidine acetamide (B32628) using a resolving agent. e3s-conferences.org For instance, (R)-(+)-α-N-Methylbenzylamine has been used for this purpose. e3s-conferences.org However, based on available research, the direct use of this compound as a precursor or intermediate in the primary synthesis routes of Levetiracetam is not prominently documented. e3s-conferences.orgnih.govresearchgate.netrsc.org

Formoterol (B127741) is a long-acting β2-agonist used in the management of asthma and chronic obstructive pulmonary disease. The therapeutically active isomer is (R,R)-Formoterol, also known as arformoterol. nih.gov The synthesis of enantiomerically pure formoterol relies on the use of optically pure intermediates. Several synthetic routes have been described that utilize chiral amines structurally related to this compound.

| Intermediate Used in Formoterol Synthesis | Relation to this compound |

| (R)-N-benzyl-2-(4-methoxyphenyl)-1-methylethyl amine | Structurally similar chiral amine |

| N-[(R)-1-phenylethyl]-2-(4-methoxyphenyl)-(R)1-methylethylamine | Structurally similar chiral amine |

The enantiomer of the subject compound, (S)-(-)-1-(4-Methoxyphenyl)ethylamine, is cited as a versatile chiral auxiliary, resolving agent, and catalyst for the asymmetric synthesis of several important chiral amines used in pharmaceuticals. google.comgoogle.com

Sitagliptin: This dipeptidyl peptidase-4 (DPP-4) inhibitor is used to treat type 2 diabetes, with the active enantiomer being (R)-Sitagliptin. Patent literature indicates that (S)-(-)-1-(4-Methoxyphenyl)ethylamine is a useful chiral auxiliary for the synthesis of (-)-(R)-Sitagliptin. google.comgoogle.com

Elarofiban: For this antiplatelet agent, (S)-(-)-1-(4-Methoxyphenyl)ethylamine is also mentioned as a potential chiral building block. google.comgoogle.com

CXCR4 Antagonist GSK812397: This compound is an antagonist for the CXCR4 receptor with potential applications in HIV treatment and cancer. nih.gov Its synthesis can be achieved starting from commercially available (S)-(1-(4-methoxyphenyl)ethyl)amine, the enantiomer of the subject of this article. google.comgoogle.comresearchgate.net

Docetaxel: A well-known chemotherapy agent, Docetaxel is a complex molecule whose synthesis can also employ chiral auxiliaries. (S)-(-)-1-(4-Methoxyphenyl)ethylamine has been identified as a useful chiral building block for its synthesis. google.comgoogle.com

| API | Role of 1-(4-Methoxyphenyl)ethylamine |

| Sitagliptin | (S)-enantiomer used as a chiral auxiliary. google.comgoogle.com |

| Elarofiban | (S)-enantiomer identified as a useful chiral building block. google.comgoogle.com |

| GSK812397 | Synthesis starts from the (S)-enantiomer. google.comgoogle.comresearchgate.net |

| Docetaxel | (S)-enantiomer used as a chiral building block. google.comgoogle.com |

In the synthesis of Rivastigmine and the calcimimetic (R)-NPS 568, chiral amines that are constitutional isomers of this compound play a crucial role. These isomers have the methoxy (B1213986) group at a different position on the phenyl ring.

Rivastigmine: This parasympathomimetic agent is used for the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases. The active enantiomer is (S)-Rivastigmine. A key intermediate in its synthesis is (S)-1-(3-methoxyphenyl)ethanamine. researchgate.netresearchgate.net This compound is a positional isomer of the subject compound, with the methoxy group at the meta-position rather than the para-position of the phenyl ring.

Calcimimetic (R)-NPS 568: This compound is a potent calcimimetic agent that acts on the calcium-sensing receptor in the parathyroid gland. nih.govnih.gov The synthesis of the active (R)-enantiomer, also known as (+)-NPS R-568, utilizes (R)-1-(3-methoxyphenyl)ethylamine as a key chiral starting material. researchgate.netlookchem.com Similar to the Rivastigmine intermediate, this is the meta-methoxy positional isomer of this compound.

| API | Key Chiral Intermediate Used |

| Rivastigmine | (S)-1-(3-methoxyphenyl)ethanamine researchgate.netresearchgate.net |

| (R)-NPS 568 | (R)-1-(3-methoxyphenyl)ethylamine researchgate.netlookchem.com |

Precursors for Venlafaxine (B1195380) Derivatives

Venlafaxine is a structurally unique antidepressant that functions as a serotonin-norepinephrine reuptake inhibitor (SNRI). The synthesis of venlafaxine and its derivatives is a significant area of research in medicinal chemistry. While various synthetic routes to venlafaxine have been developed, they typically commence from precursors such as 4-methoxyphenylacetonitrile (B141487) and cyclohexanone. These initial materials undergo a series of reactions, including condensation, reduction, and N-methylation, to construct the final complex structure of venlafaxine.

Although this compound possesses structural similarities to key intermediates in venlafaxine synthesis, its direct application as a precursor is not prominently documented in publicly available scientific literature. The established synthetic pathways for venlafaxine highlight the importance of carefully selected starting materials to ensure efficient and high-yielding production of this important pharmaceutical agent.

Development of Agrochemical Products

Chiral amines are crucial building blocks in the synthesis of a variety of agrochemical products, including herbicides, insecticides, and fungicides. The stereochemistry of these molecules often plays a critical role in their biological activity and environmental fate. While the (S)-enantiomer of 1-(4-methoxyphenyl)ethylamine is noted for its utility as a chiral resolving agent and auxiliary in the synthesis of various chiral amines for the pharmaceutical and agrochemical industries, specific applications of the (R)-(+)-enantiomer in the direct development of agrochemical products are not as widely reported in the available literature. researchgate.net The principles of chirality are, however, central to modern agrochemical research, aiming to develop more effective and environmentally benign crop protection agents.

Applications in Analytical and Material Sciences

In Chiral Recognition Studies with Biological Systems (e.g., Serum Albumins)

The study of chiral recognition between small molecules and biological macromolecules is fundamental to understanding drug-protein interactions and developing enantioselective analytical methods. Serum albumins, such as human serum albumin (HSA) and bovine serum albumin (BSA), are major transport proteins in the blood and are known to exhibit stereoselective binding to a wide range of chiral compounds.

Research has been conducted on the interaction between the racemic mixture of 1-(4-methoxyphenyl)ethylamine and both human and bovine serum albumins. These studies employ spectroscopic techniques, such as ultraviolet-visible and fluorescence spectroscopy, to investigate the formation of intermediate transition states, identify binding sites, and assess the chiral discrimination capabilities of the serum albumins. Changes in the hydrophobic microenvironment and energy transfer processes upon binding are also analyzed using synchronous fluorescence spectra and fluorescence lifetime measurements. Such research is significant for the development of chiral drugs and for advancing our understanding of life sciences at the molecular level.

Below is a table summarizing the key aspects of these chiral recognition studies:

| Biological System | Analyte | Techniques Used | Parameters Investigated | Significance |

| Human Serum Albumin (HSA) | R,S-1-(4-Methoxyphenyl)ethylamine | UV-Vis Spectroscopy, Fluorescence Spectroscopy, Synchronous Fluorescence, Fluorescence Lifetime | Intermediate transition state, Binding sites, Chiral discrimination ability, Changes in hydrophobic microenvironment, Energy transfer | Development of chiral drugs, Understanding of life sciences |

| Bovine Serum Albumin (BSA) | R,S-1-(4-Methoxyphenyl)ethylamine | UV-Vis Spectroscopy, Fluorescence Spectroscopy, Synchronous Fluorescence, Fluorescence Lifetime | Intermediate transition state, Binding sites, Chiral discrimination ability, Changes in hydrophobic microenvironment, Energy transfer | Development of chiral drugs, Understanding of life sciences |

As a Template in Molecularly Imprinted Polymers (MIPs) for Selective Separation

Molecularly imprinted polymers (MIPs) are synthetic materials with artificially created recognition sites that are complementary in shape, size, and functional group orientation to a template molecule. This "molecular memory" allows MIPs to selectively rebind the template molecule from a complex matrix, making them valuable tools for selective separation, purification, and analysis.

Preparation of Chiral Stationary Phases for HPLC Enantioseparation

Chiral stationary phases (CSPs) are essential for the separation of enantiomers by high-performance liquid chromatography (HPLC). The preparation of CSPs involves immobilizing a chiral selector onto a solid support, typically silica (B1680970) gel. A wide variety of chiral selectors have been developed, including proteins, polysaccharides, and small chiral molecules.

The development of novel CSPs is an active area of research aimed at achieving better enantioselectivity and broader applicability. While various chiral amines are used in the synthesis of CSPs, the direct use of this compound in the preparation of a commercially available or widely documented CSP is not explicitly detailed in the reviewed literature. However, related structures, such as (R)-1-phenyl-2-(4-methylphenyl)ethylamine derivatives, have been successfully used to prepare novel CSPs for the separation of amino acid derivatives and pyrethroid insecticides. This demonstrates the potential of chiral phenylethylamine derivatives in the design of effective chiral selectors for HPLC.

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms

Understanding the precise pathways through which (R)-(+)-1-(4-Methoxyphenyl)ethylamine is formed and participates in subsequent reactions is fundamental to its application in organic synthesis.

The reversible dehydrogenation-hydrogenation process, often termed the "borrowing hydrogen" or "hydrogen autotransfer" mechanism, is central to many reactions involving amines and alcohols. In the context of primary amines like this compound, this mechanism typically underpins N-alkylation reactions with alcohols.

The process is initiated by the catalyst abstracting hydrogen from a primary alcohol to form an aldehyde intermediate and a metal-hydride species. The newly formed aldehyde then undergoes condensation with the primary amine to form an imine. In the final step, the metal-hydride species reduces the imine to yield the secondary amine, thereby regenerating the catalyst.

Studies on the closely related compound, 4-methoxybenzylamine, reveal a reaction profile for dehydrogenative coupling that leads to the formation of an imine, which can then be hydrogenated to a secondary amine or further dehydrogenated to a nitrile. researchgate.net This catalytic cycle highlights the pivotal role of the imine as a central intermediate, formed through dehydrogenation and consumed via hydrogenation. nih.gov

Reductive amination is a cornerstone method for the synthesis of amines, including chiral amines like this compound. acs.orgnih.govresearchgate.netmdpi.com The pathway is a multi-step process that begins with the nucleophilic attack of an amine on a carbonyl group of a ketone or aldehyde. nih.govorganic-chemistry.org

For the synthesis of the title compound, the typical precursor is 4-methoxyacetophenone. The mechanism proceeds as follows:

Hemiaminal Formation: The nitrogen atom of an ammonia (B1221849) source attacks the electrophilic carbonyl carbon of 4-methoxyacetophenone. This results in the formation of a zwitterionic intermediate which quickly undergoes proton transfer to yield a neutral hemiaminal (or carbinolamine). nih.gov

Dehydration to Imine: The hemiaminal intermediate is unstable and undergoes acid- or base-catalyzed dehydration. The hydroxyl group is protonated and eliminated as a water molecule, leading to the formation of a resonance-stabilized iminium cation. Subsequent deprotonation yields the corresponding imine. nih.gov

Reduction: The final step is the reduction of the C=N double bond of the imine. This is accomplished using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation. organic-chemistry.orgorganic-chemistry.org The hydride adds to the carbon of the imine, and subsequent protonation of the nitrogen atom yields the final primary amine product. nih.gov

This sequence allows for the efficient conversion of a ketone into a primary amine. researchgate.netnih.gov

The N-alkylation of this compound to form secondary or tertiary amines is a key transformation. When using alcohols as alkylating agents, the reaction typically proceeds via the "borrowing hydrogen" mechanism, which is considered highly atom-economical. nih.govresearchgate.net

The catalytic cycle involves three main stages:

Oxidation (Dehydrogenation): A metal catalyst, often based on ruthenium or iridium, oxidizes the alcohol to the corresponding aldehyde. nih.gov The hydrogen atoms are temporarily stored on the catalyst as a metal hydride.

Condensation: The primary amine, this compound, reacts with the in situ-generated aldehyde to form an imine intermediate, with the elimination of water.

Reduction (Hydrogenation): The metal hydride, formed in the first step, transfers the hydrogen back to the imine intermediate, reducing it to the N-alkylated secondary amine and regenerating the active catalyst. nih.govacs.org

This mechanism avoids the use of stoichiometric organometallic reagents or alkyl halides, producing water as the only byproduct. researchgate.net Computational studies using Density Functional Theory (DFT) have supported this pathway, identifying the key intermediates and transition states involved in the catalytic cycle for the N-alkylation of primary amines. acs.orgresearchgate.net

Computational Chemistry and Modeling

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for gaining deeper insight into the reaction mechanisms and for predicting the behavior of complex molecular systems involving this compound.

DFT is a powerful quantum mechanical method used to investigate the electronic structure of molecules, allowing for the calculation of geometries, reaction energies, and activation barriers. mdpi.comresearchgate.net While specific DFT studies focusing exclusively on this compound are not widely published, the methodology has been extensively applied to the core reactions it undergoes.

For instance, DFT calculations have been instrumental in elucidating the N-alkylation of primary amines with alcohols. acs.orgresearchgate.net These studies map out the free energy profiles of the catalytic cycle, comparing different potential pathways, such as inner-sphere versus outer-sphere hydrogen transfer mechanisms. By calculating the energies of intermediates and transition states, researchers can identify the rate-determining step and understand how the catalyst and substrates interact at a molecular level. researchgate.netacs.orgpku.edu.cn

Similarly, DFT is used to study dehydrogenation reactions, providing insights into C-H bond activation and the role of metal-ligand cooperativity in the catalytic process. nih.gov These computational models help rationalize experimental observations and guide the design of more efficient catalysts. For cycloaddition reactions, DFT can distinguish between concerted and stepwise mechanisms and predict regioselectivity and stereoselectivity. pku.edu.cnbeilstein-journals.org

Molecularly imprinted polymers (MIPs) are synthetic receptors with recognition sites tailored for a specific template molecule. Computational modeling plays a crucial role in the rational design of MIPs for chiral molecules like this compound. mdpi.commdpi.comnih.gov

The process involves simulating the pre-polymerization complex between the template molecule and various functional monomers. researchgate.netresearchgate.net DFT and other molecular modeling methods are used to calculate the binding energy (ΔE) of these complexes. semanticscholar.org A more negative binding energy indicates a stronger, more stable interaction, which is expected to lead to a more effective and selective imprinted polymer. nih.gov

This computational screening allows for the optimal selection of:

Functional Monomer: Different monomers (e.g., methacrylic acid, 4-vinylpyridine) are modeled to find the one that forms the most stable complex with the template through interactions like hydrogen bonding or ionic pairing. nih.gov

Stoichiometry: Calculations can determine the optimal molar ratio of template to functional monomer that maximizes complex formation. semanticscholar.orgnih.gov

Porogen (Solvent): The effect of the solvent on the stability of the pre-polymerization complex can also be simulated, helping to choose a porogen that does not disrupt the crucial template-monomer interactions. semanticscholar.org

For example, computational studies have been successfully used to design MIPs for 2-(4-methoxyphenyl)ethylamine, a close structural analog, predicting the best functional monomer and conditions, which were then validated experimentally. nih.gov This in silico approach significantly reduces the experimental effort required to develop highly selective MIPs for chiral separations and sensing applications. nih.govacs.org

Modeling of Chiral Discrimination and Binding Interactions

The fundamental principle behind the chiral discrimination of this compound lies in the differential stability of the diastereomeric complexes formed upon its interaction with a chiral resolving agent or a chiral stationary phase. Computational modeling aims to quantify this difference in stability and to identify the key intermolecular interactions responsible for it.

Key Interactions in Chiral Recognition:

The binding of this compound to a chiral selector is governed by a combination of non-covalent interactions. These can include:

Hydrogen Bonding: The primary amine group (-NH2) of the ethylamine (B1201723) moiety is a potent hydrogen bond donor, while the methoxy (B1213986) group (-OCH3) can act as a hydrogen bond acceptor.

π-π Stacking: The methoxyphenyl ring can engage in π-π stacking interactions with aromatic moieties present in the chiral selector.

Steric Hindrance: The spatial arrangement of the substituents around the chiral center (the carbon atom bonded to the amine group, the methyl group, the hydrogen atom, and the methoxyphenyl group) leads to steric repulsions that can differ significantly between the (R) and (S) enantiomers when interacting with a sterically demanding chiral selector.

Computational Approaches:

Molecular Docking: This technique is often used as a first step to predict the preferred binding orientation of the (R)- and (S)-enantiomers of 1-(4-methoxyphenyl)ethylamine within the binding site of a chiral selector, such as a cyclodextrin (B1172386) or a macrocyclic antibiotic. The output of a docking simulation is typically a binding score or energy, which provides an estimate of the binding affinity. By comparing the scores for the two enantiomers, a prediction of the enantioselectivity can be made.

Density Functional Theory (DFT): DFT calculations provide a more accurate description of the electronic structure and energetics of the diastereomeric complexes. These calculations can be used to optimize the geometry of the complexes and to compute the binding energies. The difference in binding energy (ΔΔE) between the complexes formed by the (R)- and (S)-enantiomers is a direct measure of the theoretical enantioselectivity.

Illustrative Data from a Hypothetical Study:

To illustrate the type of data generated from such computational studies, the following tables present hypothetical results from a molecular docking and DFT study of the interaction of the enantiomers of 1-(4-methoxyphenyl)ethylamine with a hypothetical chiral selector.

Table 1: Hypothetical Molecular Docking Results

| Enantiomer | Docking Score (kcal/mol) | Predicted Key Interactions |

| This compound | -7.5 | Hydrogen bond (NH2), π-π stacking |

| (S)-(-)-1-(4-Methoxyphenyl)ethylamine | -6.2 | Hydrogen bond (NH2), Steric clash |

This interactive table demonstrates that the (R)-enantiomer has a more favorable docking score, suggesting a stronger binding affinity compared to the (S)-enantiomer. The predicted interactions highlight a potential steric clash for the (S)-enantiomer that is not present for the (R)-enantiomer.

Table 2: Hypothetical DFT Binding Energy Calculations

| Diastereomeric Complex | Binding Energy (ΔE, kcal/mol) |

| Chiral Selector + (R)-enantiomer | -12.8 |

| Chiral Selector + (S)-enantiomer | -10.5 |

| Energy Difference (ΔΔE) | -2.3 |

This interactive table shows the binding energies calculated by DFT. The negative values indicate that the formation of both complexes is energetically favorable. The larger negative value for the (R)-enantiomer complex confirms its greater stability. The energy difference (ΔΔE) of -2.3 kcal/mol provides a quantitative measure of the chiral discrimination.

Analysis of Binding Interactions:

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis routes for (R)-(+)-1-(4-Methoxyphenyl)ethylamine, and how is enantiomeric purity achieved?

- Methodological Answer : The compound is typically synthesized via asymmetric hydrogenation or chiral resolution. For example, the S-enantiomer (structurally analogous) is resolved using chiral acids like tartaric acid derivatives, followed by crystallization . Enantiomeric purity is confirmed via polarimetry (optical rotation) or chiral HPLC. Ensure inert conditions (N₂ atmosphere) to prevent oxidation of the amine group during synthesis .

Q. How is the compound characterized spectroscopically to confirm its structure?

- Methodological Answer : Key techniques include:

- ¹H NMR : Peaks at δ ~3.8 ppm (methoxy -OCH₃), δ ~1.4 ppm (CH₃ from ethylamine), and aromatic protons (δ 6.6–7.2 ppm).

- ¹³C NMR : Signals for methoxy (~55 ppm), ethylamine carbons (~45–50 ppm), and aromatic carbons.

- FTIR : N-H stretches (~3350 cm⁻¹) and C-O-C bands (~1250 cm⁻¹) .

Compare data with literature values for the S-enantiomer, adjusting for stereochemical differences .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : The compound is corrosive (Hazard Code C, Risk Phrase R34). Use PPE (gloves, goggles, face shield), work in a fume hood, and avoid skin contact. Emergency measures include rinsing with water for 15+ minutes if exposed. Store in corrosion-resistant containers at ≤25°C .

Advanced Research Questions

Q. How can researchers optimize enantiomeric excess (ee) in large-scale syntheses?

- Methodological Answer : Employ Design of Experiments (DoE) to optimize parameters like temperature, catalyst loading, and solvent polarity. For example, flow chemistry systems (e.g., Omura-Sharma-Swern oxidation setups) enable precise control of reaction kinetics, reducing racemization risks . Monitor ee via chiral GC or HPLC with β-cyclodextrin columns .

Q. What side reactions occur during synthesis, and how are they mitigated?

- Methodological Answer : Common issues include:

- Oxidation : The ethylamine group may oxidize to nitriles. Mitigate by using antioxidants (e.g., BHT) or inert atmospheres.

- Demethylation : Acidic conditions can cleave the methoxy group. Use buffered conditions (pH 6–8) .

- Racemization : High temperatures or prolonged reaction times reduce ee. Optimize via kinetic studies .

Q. How do discrepancies in reported melting points or solubility data arise, and how should they be resolved?

- Methodological Answer : Variations stem from impurities or polymorphic forms. Reproduce measurements using differential scanning calorimetry (DSC) for melting points and gravimetric analysis for solubility. Cross-validate with high-purity samples (>99% via HPLC) .

Q. What role does this compound play in asymmetric catalysis or chiral auxiliary applications?

- Methodological Answer : The R-enantiomer can act as a chiral ligand in transition-metal catalysis (e.g., Ru-based hydrogenation) or as a resolving agent for racemic mixtures. Its methoxy group enhances steric bulk, improving selectivity in C–C bond-forming reactions .

Q. What analytical methods are most effective for quantifying trace impurities (e.g., residual solvents or byproducts)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.